molecular formula C24H20N2O4S B3487742 N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE

N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3487742
M. Wt: 432.5 g/mol
InChI Key: NNWXTOOWKLLHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a furan ring, a phenoxyacetamido group, and a phenylthiophene carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between furan-2-carbaldehyde and an appropriate amine to form the furan-2-ylmethyl intermediate. This intermediate is then reacted with 2-phenoxyacetic acid to introduce the phenoxyacetamido group. The final step involves the coupling of this intermediate with 4-phenylthiophene-3-carboxylic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The furan and phenoxyacetamido groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE stands out due to its unique combination of a furan ring, phenoxyacetamido group, and phenylthiophene carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-phenoxyacetyl)amino]-4-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c27-21(15-30-18-10-5-2-6-11-18)26-24-22(23(28)25-14-19-12-7-13-29-19)20(16-31-24)17-8-3-1-4-9-17/h1-13,16H,14-15H2,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWXTOOWKLLHKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C2C(=O)NCC3=CC=CO3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE
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N-[(FURAN-2-YL)METHYL]-2-(2-PHENOXYACETAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXAMIDE

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